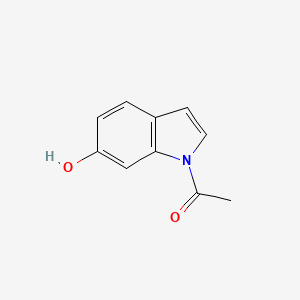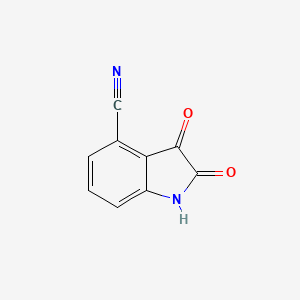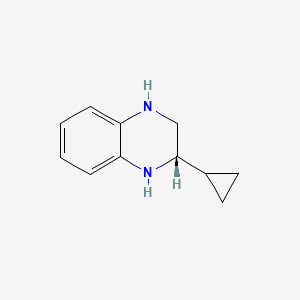
1-Acetyl-1,2-dihydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one typically involves the reaction of 4-hydroxyindazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
4-Hydroxyindazole+Ethanoyl chloridePyridine, Reflux1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 1-(4-oxo-1H-indazol-1-yl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-1H-indazol-1-yl)ethanol.
Substitution: Formation of 1-(4-chloro-1H-indazol-1-yl)ethan-1-one or 1-(4-alkoxy-1H-indazol-1-yl)ethan-1-one.
Scientific Research Applications
1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-1H-indazol-1-yl)ethan-1-one
- 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one
- 1-(4-Amino-1H-indazol-1-yl)ethan-1-one
Uniqueness
1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
65361-85-5 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(4-hydroxyindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-8-3-2-4-9(13)7(8)5-10-11/h2-5,13H,1H3 |
InChI Key |
NRENIBFGGVDEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


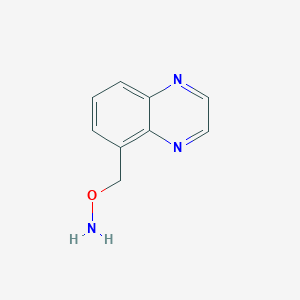
![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
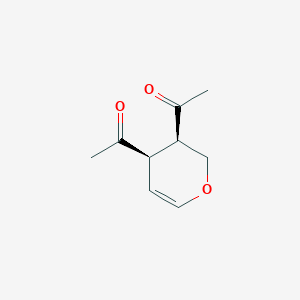
![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)
